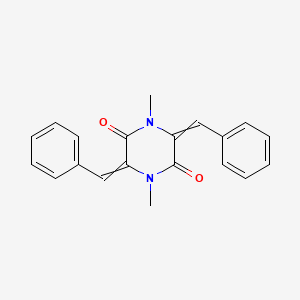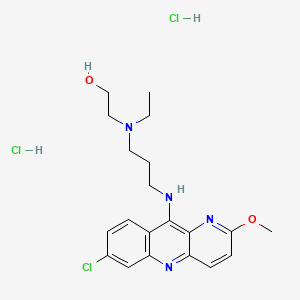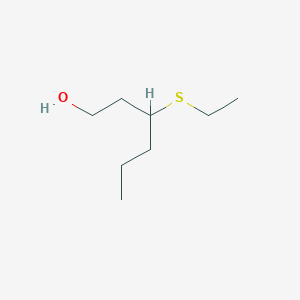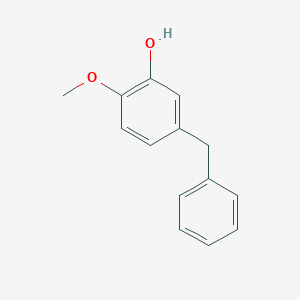
5-Benzyl-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by a benzyl group attached to the 5th position and a methoxy group attached to the 2nd position of the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-methoxyphenol can be achieved through several methods. One common approach involves the methylation of catechol followed by selective mono-demethylation . Another method includes the condensation reaction of glyoxylic acid with guaiacol to produce mandelic acid, which is then oxidized to phenylglyoxylic acid and undergoes decarboxylation to afford the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation processes using potash and dimethyl sulfate . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzyl-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Benzyl-2-methoxyphenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Benzyl-2-methoxyphenol involves its interaction with reactive oxygen species (ROS). The compound acts as a potent scavenger of ROS, thereby protecting cells from oxidative damage. This activity is associated with its ability to donate electrons and neutralize free radicals . The molecular targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase .
Comparación Con Compuestos Similares
Similar Compounds
Guaiacol (2-Methoxyphenol): Similar in structure but lacks the benzyl group.
Mequinol (4-Methoxyphenol): Similar in structure but has the methoxy group at the 4th position.
Eugenol (4-Allyl-2-methoxyphenol): Contains an allyl group instead of a benzyl group.
Uniqueness
5-Benzyl-2-methoxyphenol is unique due to the presence of both a benzyl and a methoxy group on the phenol ring. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
37021-97-9 |
|---|---|
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
5-benzyl-2-methoxyphenol |
InChI |
InChI=1S/C14H14O2/c1-16-14-8-7-12(10-13(14)15)9-11-5-3-2-4-6-11/h2-8,10,15H,9H2,1H3 |
Clave InChI |
RNPZXYVPKVGJSZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


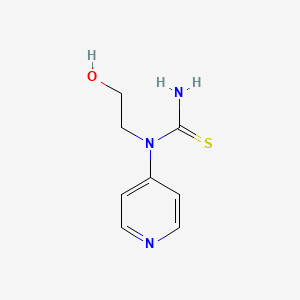
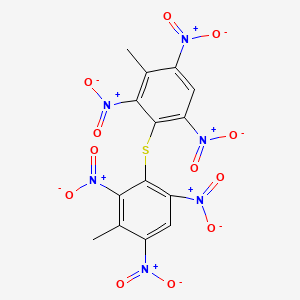
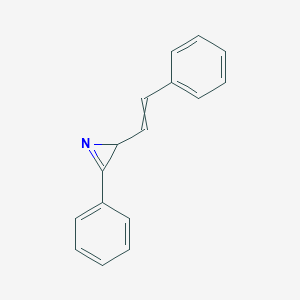

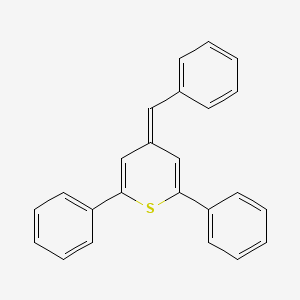
![8,8-Dibromo-1-methylbicyclo[5.1.0]octane](/img/structure/B14660964.png)
![Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate](/img/structure/B14660968.png)
![(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5',6-trione](/img/structure/B14660969.png)
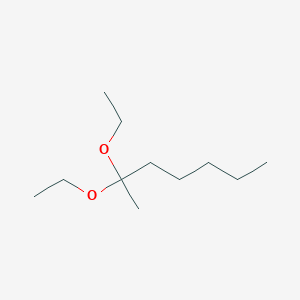
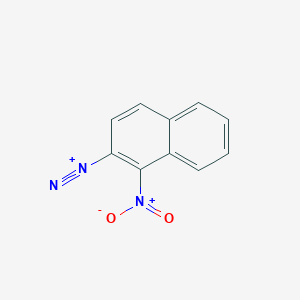
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane](/img/structure/B14660992.png)
